Technical Guide: 1-Bromo-2-fluoro-3-(methoxymethyl)benzene (CAS 1307255-11-3)
Technical Guide: 1-Bromo-2-fluoro-3-(methoxymethyl)benzene (CAS 1307255-11-3)
Executive Summary
1-Bromo-2-fluoro-3-(methoxymethyl)benzene (CAS: 1307255-11-3 ) is a high-value trisubstituted aryl building block utilized primarily in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the contiguous substitution pattern (1,2,3-trisubstituted), where the central fluorine atom exerts a profound "ortho-effect," influencing the torsional angle of the adjacent methoxymethyl group and the bromine handle.
This compound serves as a critical intermediate for introducing the 2-fluoro-3-(methoxymethyl)phenyl moiety into complex scaffolds via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The methoxymethyl ether functions as a robust, non-labile ether linkage that improves lipophilicity and blood-brain barrier (BBB) permeability compared to free alcohols, while the fluorine atom enhances metabolic stability by blocking the oxidation of the aromatic ring.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1307255-11-3 |
| IUPAC Name | 1-Bromo-2-fluoro-3-(methoxymethyl)benzene |
| Synonyms | 2-Fluoro-3-(methoxymethyl)-1-bromobenzene; 3-Bromo-2-fluorobenzyl methyl ether |
| Molecular Formula | C₈H₈BrFO |
| Molecular Weight | 219.05 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~235 °C (Predicted @ 760 mmHg) |
| Density | ~1.5 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| LogP | ~2.8 (Predicted) |
Synthetic Pathways & Methodology
The synthesis of CAS 1307255-11-3 is most efficiently achieved through the functionalization of 3-Bromo-2-fluorotoluene (CAS 59907-12-9). This route avoids the use of highly unstable diazonium intermediates and utilizes robust radical chemistry followed by classical nucleophilic substitution.
Route A: Radical Bromination & Methoxylation (Industry Standard)
This two-step sequence transforms the methyl group into a methoxymethyl ether while preserving the sensitive aryl bromide and fluoride functionalities.
Step 1: Wohl-Ziegler Bromination
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Precursor: 1-Bromo-2-fluoro-3-methylbenzene (CAS 59907-12-9).[1][2][3][4]
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Reagents: N-Bromosuccinimide (NBS), AIBN (Catalytic initiator), CCl₄ or Trifluorotoluene (Solvent).
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Mechanism: Free-radical substitution at the benzylic position.
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Critical Parameter: The reaction must be anhydrous to prevent hydrolysis to the benzyl alcohol.
Step 2: Williamson Ether Synthesis
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Intermediate: 1-Bromo-2-fluoro-3-(bromomethyl)benzene.
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Reagents: Sodium Methoxide (NaOMe) (25% in MeOH) or MeOH/NaH.
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Mechanism: S_N2 Nucleophilic Substitution.
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Protocol Note: The reaction is exothermic. Controlled addition of the benzylic bromide to the methoxide solution at 0°C is required to minimize dimerization side products.
Synthesis Workflow Diagram
Caption: Figure 1. Step-wise synthetic pathway from the commercially available toluene precursor to the target ether.
Reactivity & Applications in Drug Discovery
The trisubstituted nature of this molecule allows for orthogonal functionalization, making it a versatile "divergent intermediate."
The Ortho-Fluoro Effect
The fluorine atom at the 2-position is not merely a substituent; it conformationally locks the molecule. Through electrostatic repulsion with the ether oxygen (at position 3), the fluorine atom forces the methoxymethyl group out of the ring plane. This is critical in Fragment-Based Drug Design (FBDD) for pre-organizing the molecule to bind into restricted enzyme pockets.
Cross-Coupling Utility
The bromine atom at position 1 is highly reactive toward palladium-catalyzed cross-coupling.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.
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Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the aryl lithium species, which can be quenched with electrophiles (e.g., aldehydes, CO₂) to generate benzoic acids or secondary alcohols.
Reactivity Map
Caption: Figure 2. Divergent synthesis capabilities of the target molecule in medicinal chemistry campaigns.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Experimental Safety:
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Lachrymator Potential: The benzylic bromide intermediate (Step 1 product) is a potent lachrymator. All transfers involving this intermediate must occur in a high-efficiency fume hood.
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Quenching: Residual NaOMe (Step 2) should be quenched with ammonium chloride solution, not water, to prevent rapid exotherms.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether linkage is stable, but the aryl bromide can degrade under intense UV light.
References
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Matrix Scientific . (2024). Product Data Sheet: 1-Bromo-2-fluoro-3-(methoxymethyl)benzene (CAS 1307255-11-3). Retrieved from
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National Center for Biotechnology Information (PubChem) . (2024). Compound Summary: 3-Bromo-2-fluorotoluene (Precursor CAS 59907-12-9).[1][2] Retrieved from
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Organic Syntheses . (1943).[5] General Procedures for Benzylic Bromination using NBS. Org. Synth. Coll. Vol. 2. Retrieved from
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CymitQuimica . (2024).[6] Safety Data Sheet and Chemical Properties for CAS 1307255-11-3. Retrieved from
Sources
- 1. CAS 59907-12-9: 1-Bromo-2-fluoro-3-methylbenzene [cymitquimica.com]
- 2. 3-Bromo-2-fluorotoluene | C7H6BrF | CID 108855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 59907-12-9|1-Bromo-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-Bromo-2-fluoro-3-methylbenzene - Lead Sciences [lead-sciences.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
